REACTION_SMILES
|
[CH3:2][CH2:3][OH:4].[F:5][C:6]([c:7]1[cH:8][c:9]([CH2:13][C:14]#[N:15])[cH:10][cH:11][cH:12]1)([F:16])[F:17].[Na:1].[OH2:30].[c:18]1([CH2:24][C:25](=[O:26])[O:27][CH2:28][CH3:29])[cH:19][cH:20][cH:21][cH:22][cH:23]1>>[F:5][C:6]([c:7]1[cH:8][c:9]([CH:13]([C:14]#[N:15])[C:25]([CH2:24][c:18]2[cH:19][cH:20][cH:21][cH:22][cH:23]2)=[O:26])[cH:10][cH:11][cH:12]1)([F:16])[F:17]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CCc1cccc(C(F)(F)F)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)Cc1ccccc1
|
Name
|
|
Type
|
product
|
Smiles
|
N#CC(C(=O)Cc1ccccc1)c1cccc(C(F)(F)F)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |